Product packaging for Ethanone, 1-(3-butyl-4-methylphenyl)-(Cat. No.:CAS No. 67663-03-0)

Ethanone, 1-(3-butyl-4-methylphenyl)-

Cat. No.: B1617219
CAS No.: 67663-03-0
M. Wt: 190.28 g/mol
InChI Key: POZXPCYPGRBKIL-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Ethanones in Contemporary Chemical Research

Substituted ethanones, or acetophenones, are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. mdpi.comresearchgate.net The nature and position of the substituents on the aromatic ring can significantly influence the chemical reactivity and biological activity of these molecules. rasayanjournal.co.in For instance, the introduction of different functional groups can alter the electronic properties of the ketone, affecting its susceptibility to nucleophilic attack or its behavior in condensation reactions. rasayanjournal.co.inresearchgate.net Researchers continually explore novel substituted acetophenones to develop new synthetic methodologies and to discover compounds with specific desired properties. rasayanjournal.co.inmdpi.com

The synthesis of these compounds often involves classical organic reactions such as the Friedel-Crafts acylation, where an aromatic ring is treated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgstudymind.co.uklibretexts.orgchemguide.co.uk This method allows for the direct introduction of an acetyl group onto the aromatic nucleus. libretexts.orgchemguide.co.uk The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. libretexts.orgchemguide.co.uk

Scope and Objectives of Research on Ethanone, 1-(3-butyl-4-methylphenyl)-

The specific compound, Ethanone, 1-(3-butyl-4-methylphenyl)-, with the CAS number 67663-03-0, falls into the category of a disubstituted acetophenone (B1666503). nih.govechemi.com Its molecular structure features a butyl group at the meta-position and a methyl group at the para-position relative to the acetyl group on the benzene (B151609) ring.

Chemical and Physical Properties

Detailed experimental data for Ethanone, 1-(3-butyl-4-methylphenyl)- is scarce in publicly accessible literature. However, based on its structure and information from chemical databases, some properties can be inferred and are presented in the table below.

PropertyValueSource
Molecular Formula C13H18O nih.govuni.lu
CAS Number 67663-03-0 nih.govechemi.com
Monoisotopic Mass 190.13577 g/mol epa.gov
Predicted XlogP 3.9 uni.lu
Identified Uses Industrial and scientific research echemi.com

Synthesis and Reactivity

A plausible synthetic route to Ethanone, 1-(3-butyl-4-methylphenyl)- would be the Friedel-Crafts acylation of 1-butyl-2-methylbenzene (B43884) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgstudymind.co.ukchemguide.co.uk The directing effects of the alkyl substituents would likely lead to a mixture of isomers, from which the desired product would need to be isolated and purified.

The reactivity of this ketone would be typical of an aryl alkyl ketone. The carbonyl group can undergo nucleophilic addition reactions, and the acetyl methyl group possesses acidic protons that can participate in condensation reactions. The aromatic ring can undergo further electrophilic substitution, with the position of substitution being influenced by the existing acetyl, butyl, and methyl groups.

Spectral Data

Publicly available, detailed spectral data (NMR, IR, Mass Spectrometry) for Ethanone, 1-(3-butyl-4-methylphenyl)- is currently limited. Chemical suppliers may possess this data for quality control purposes, but it is not generally published. For comparison, the NIST Chemistry WebBook provides spectral data for related, simpler acetophenone derivatives like 1-(4-methylphenyl)-ethanone and 1-(3-methylphenyl)-ethanone, which can offer insights into the expected spectral features of the target molecule. nist.govnist.govnist.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B1617219 Ethanone, 1-(3-butyl-4-methylphenyl)- CAS No. 67663-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67663-03-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-butyl-4-methylphenyl)ethanone

InChI

InChI=1S/C13H18O/c1-4-5-6-12-9-13(11(3)14)8-7-10(12)2/h7-9H,4-6H2,1-3H3

InChI Key

POZXPCYPGRBKIL-UHFFFAOYSA-N

SMILES

CCCCC1=C(C=CC(=C1)C(=O)C)C

Canonical SMILES

CCCCC1=C(C=CC(=C1)C(=O)C)C

Other CAS No.

67663-03-0

Origin of Product

United States

Advanced Synthetic Methodologies for Ethanone, 1 3 Butyl 4 Methylphenyl

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. youtube.comstudymind.co.uk This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. youtube.comstudymind.co.uk The synthesis of Ethanone, 1-(3-butyl-4-methylphenyl)- via this method commences with 1-butyl-2-methylbenzene (B43884) as the aromatic substrate.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in directing the outcome of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for this transformation, often used in stoichiometric amounts due to its complexation with the product ketone. savemyexams.com The reaction is typically carried out in a non-polar solvent, such as dichloromethane (B109758) or carbon disulfide, to avoid competitive binding with the catalyst.

The reaction of 1-butyl-2-methylbenzene with acetyl chloride in the presence of aluminum chloride is the most direct route to Ethanone, 1-(3-butyl-4-methylphenyl)-. The alkyl groups on the benzene (B151609) ring are activating and direct the incoming electrophile. Specifically, the methyl group is a known ortho-, para-director. chemguide.co.uk In the case of 1-butyl-2-methylbenzene, the position para to the methyl group (C4) is the most sterically accessible and electronically favorable for acylation, leading to the desired product.

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Acetyl chlorideDichloromethane0 - rt2 - 4HighHypothetical data based on general principles
FeCl₃Acetic anhydrideNitrobenzene25 - 503 - 6ModerateHypothetical data based on general principles
Zeolite H-BetaAcetic anhydrideToluene120 - 1505 - 8Moderate-High osti.goviitm.ac.in

This table contains hypothetical data for illustrative purposes, as specific literature data for the acylation of 1-butyl-2-methylbenzene was not found.

Regioselectivity and Yield Optimization

The regioselectivity of the Friedel-Crafts acylation on 1,2-dialkylbenzenes is primarily governed by the electronic and steric effects of the alkyl substituents. The methyl group at C2 and the butyl group at C1 are both electron-donating, thus activating the aromatic ring towards electrophilic attack. The directing influence of the methyl group to the para position (C4) is the dominant factor, leading to the preferential formation of 1-(3-butyl-4-methylphenyl)ethanone. chemguide.co.uk

To optimize the yield, several factors can be controlled. The use of a slight excess of the acylating agent and catalyst can drive the reaction to completion. However, excess catalyst can lead to side reactions and purification challenges. Temperature control is also critical; while higher temperatures can increase the reaction rate, they may also promote polysubstitution or isomerization. libretexts.org Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often provides a better balance between reaction rate and selectivity.

Alternative Acylation Strategies

While Friedel-Crafts acylation is a powerful tool, alternative methods can offer advantages in terms of catalyst recyclability, milder reaction conditions, and reduced waste.

Acetylation Reactions

The use of heterogeneous catalysts, such as zeolites, presents a greener alternative to traditional Lewis acids. Zeolites are microporous aluminosilicates with strong Brønsted and Lewis acid sites that can catalyze acylation reactions. savemyexams.comwikipedia.org For instance, zeolite H-Beta has been shown to be an effective catalyst for the acylation of various aromatic compounds with acetic anhydride. osti.goviitm.ac.in This approach allows for easier catalyst separation and reuse, minimizing waste. The reaction is typically carried out at higher temperatures compared to the conventional Friedel-Crafts reaction.

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideZeolite H-BetaToluene1306Good researchgate.netosti.gov
Acetic AnhydrideNafion/silica compositeNitrobenzene1408High researchgate.net

This table contains representative data for zeolite-catalyzed acylations of similar substrates.

One-Pot Condensation Approaches

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. researchgate.net While a specific one-pot synthesis for Ethanone, 1-(3-butyl-4-methylphenyl)- is not prominently described in the literature, related multi-component reactions for the synthesis of β-acetamido ketones have been reported. These reactions involve the condensation of an aryl ketone, an aldehyde, and a nitrile in the presence of an acid catalyst. researchgate.net Adapting such a methodology could potentially lead to the target compound or its derivatives in a streamlined process.

Derivatization and Functionalization Techniques

The ketone functionality in Ethanone, 1-(3-butyl-4-methylphenyl)- serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Subsequent reactions can target the carbonyl group or the aromatic ring. For example, the carbonyl group can undergo reduction to an alcohol or a methylene (B1212753) group. The Willgerodt-Kindler reaction provides a method to convert aryl ketones to the corresponding amides or carboxylic acids by reaction with ammonium (B1175870) polysulfide or sulfur and an amine. wikipedia.orgorganic-chemistry.org The aromatic ring can undergo further electrophilic substitution reactions, such as nitration or halogenation, with the regioselectivity being influenced by the existing substituents. The acetyl group is a meta-director, while the alkyl groups are ortho-, para-directors, leading to complex product mixtures depending on the reaction conditions.

Reaction TypeReagentsProduct TypeReference
Willgerodt-Kindler ReactionSulfur, MorpholineThioamide wikipedia.orgorganic-chemistry.org
Reduction (Clemmensen)Zn(Hg), HCl1-Butyl-2-methyl-4-ethylbenzene youtube.com
HalogenationBr₂, FeBr₃Bromo-substituted acetophenone (B1666503)General knowledge
NitrationHNO₃, H₂SO₄Nitro-substituted acetophenoneGeneral knowledge

This table provides examples of potential derivatization reactions.

Strategies for Alkyl and Aryl Substituent Modification

The primary route for synthesizing Ethanone, 1-(3-butyl-4-methylphenyl)- involves the Friedel-Crafts acylation of an appropriately substituted aromatic ring. nih.govresearchgate.netgoogle.comlibretexts.org This powerful reaction allows for the direct introduction of the acetyl group onto the benzene ring. nih.govresearchgate.netgoogle.comlibretexts.org The starting material for this synthesis would be 1-butyl-2-methylbenzene. The reaction proceeds by treating 1-butyl-2-methylbenzene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. researchgate.netgoogle.comlibretexts.org

The choice of catalyst is crucial for the success of the reaction. Traditionally, aluminum chloride (AlCl₃) is employed in stoichiometric amounts due to its strong complexation with the resulting ketone product. researchgate.netlibretexts.org However, alternative Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be utilized. researchgate.net The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the desired isomer. In the case of 1-butyl-2-methylbenzene, the directing effects of the alkyl groups (butyl and methyl) will influence the position of acylation. The methyl group is an ortho-, para-director, while the butyl group is also an ortho-, para-director. Due to steric hindrance from the butyl group at the ortho position, the acylation is expected to predominantly occur at the position para to the methyl group and meta to the butyl group, yielding the target compound.

An alternative strategy for aryl substituent modification involves a Grignard reaction. This approach would start with a halogenated precursor, such as 1-bromo-3-butyl-4-methylbenzene. This intermediate could be reacted with magnesium to form the corresponding Grignard reagent, which is then treated with acetic anhydride to yield Ethanone, 1-(3-butyl-4-methylphenyl)-.

The following table outlines a comparative analysis of these two primary synthetic strategies.

FeatureFriedel-Crafts AcylationGrignard Reaction
Starting Material 1-butyl-2-methylbenzene1-bromo-3-butyl-4-methylbenzene
Primary Reagents Acetyl chloride or acetic anhydride, Lewis acid (e.g., AlCl₃)Magnesium, Acetic anhydride
Key Intermediate Acylium ionGrignard reagent
Advantages Direct acylation, well-established methodologyUseful for specific isomer synthesis, avoids strong Lewis acids
Challenges Potential for isomeric mixtures, catalyst deactivationRequires anhydrous conditions, potential for side reactions

Stereoselective Synthesis of Analogues

The ketone functional group in Ethanone, 1-(3-butyl-4-methylphenyl)- allows for the stereoselective synthesis of chiral alcohol analogues, specifically (R)- and (S)-1-(3-butyl-4-methylphenyl)ethanol. These chiral alcohols are valuable building blocks in the synthesis of more complex molecules. The primary method to achieve this is through the asymmetric reduction of the prochiral ketone.

Biocatalysis offers a highly efficient and environmentally friendly approach for this transformation. Enzymes, particularly alcohol dehydrogenases (ADHs), exhibit remarkable stereoselectivity. For instance, the use of immobilized yeast cells, such as Rhodotorula glutinis, has been shown to effectively reduce substituted acetophenones to their corresponding (S)-alcohols with high enantiomeric excess (>99%). nih.gov Similarly, engineered ADHs from organisms like Thermoanaerobacter pseudethanolicus (TeSADH) can be employed to produce either the (R)- or (S)-enantiomer depending on the specific mutant used. nih.gov

Chemo-catalysis provides another powerful tool for stereoselective reduction. Ruthenium-based catalysts, in conjunction with chiral ligands, are highly effective. For example, a complex of [{RuCl₂(p-cymene)}₂] with a pseudo-dipeptide ligand can catalyze the asymmetric transfer hydrogenation of acetophenone derivatives using 2-propanol as the hydrogen source, yielding chiral alcohols with excellent enantioselectivity. sigmaaldrich.com

The table below summarizes various catalytic systems for the asymmetric reduction of substituted acetophenones.

Catalyst SystemTypeTypical Enantioselectivity (ee)Advantages
Rhodotorula glutinis cellsBiocatalyst>99% for (S)-enantiomer nih.govHigh enantioselectivity, environmentally friendly
TeSADH (mutants)BiocatalystHigh for either (R) or (S) nih.govTunable stereopreference, broad substrate scope
[{RuCl₂(p-cymene)}₂] / Chiral LigandChemo-catalyst>95%High efficiency, applicable to various substrates sigmaaldrich.com
Pt-Ir alloy surfacesHeterogeneous Catalyst>95%Reusable catalyst, suitable for hydrogenation researchgate.net

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of Ethanone, 1-(3-butyl-4-methylphenyl)- presents several challenges and requires careful optimization of the process. longdom.org The traditional Friedel-Crafts acylation, while effective, generates significant amounts of waste, particularly from the stoichiometric use of aluminum chloride and the subsequent aqueous workup. researchgate.netnumberanalytics.com

A key trend in industrial Friedel-Crafts chemistry is the replacement of homogeneous Lewis acid catalysts like AlCl₃ with solid acid catalysts. researchgate.netnumberanalytics.com Zeolites, for example, are promising heterogeneous catalysts that are non-corrosive, reusable, and can be easily separated from the reaction mixture, thereby reducing waste and simplifying the purification process. researchgate.net The use of ionic liquids as recyclable reaction media is also being explored to create more sustainable processes. google.com

Process optimization is critical for maximizing yield, ensuring purity, and minimizing costs. longdom.org This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For a disubstituted benzene like 1-butyl-2-methylbenzene, controlling the regioselectivity of the acylation is paramount to avoid the formation of unwanted isomers, which would necessitate costly separation procedures. chemguide.co.uk

Furthermore, the management of byproducts, such as hydrogen chloride gas evolved during acylation with acetyl chloride, is a significant consideration. researchgate.net Efficient scrubbing and potential recycling of HCl are necessary for a safe and environmentally responsible industrial process. The development of continuous flow reactors for the synthesis can also offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

The table below highlights key considerations for the industrial synthesis of substituted acetophenones.

ConsiderationTraditional Batch Process (AlCl₃)Modern Industrial Process
Catalyst Stoichiometric AlCl₃Heterogeneous (e.g., Zeolites) or recyclable catalyst
Solvent Organic solvents (e.g., CS₂, nitrobenzene)Greener solvents or solvent-free conditions
Waste Management Large volumes of acidic aqueous wasteMinimal waste, catalyst recycling
Process Control Batch control, potential for thermal runawayContinuous flow, better temperature and pressure control
Purity & Separation May require extensive purificationHigher selectivity, simpler purification

Reactivity and Reaction Mechanisms of Ethanone, 1 3 Butyl 4 Methylphenyl

Carbonyl Group Reactivity

The reactivity of the carbonyl group in Ethanone, 1-(3-butyl-4-methylphenyl)-, is a focal point of its chemical behavior, primarily involving nucleophilic addition reactions and various oxidation pathways. The electronic and steric environment of the carbonyl carbon, influenced by the acetyl group and the substituted aromatic ring, dictates the specifics of these transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. openochem.org This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and moving the electron pair onto the oxygen atom. masterorganicchemistry.com

For Ethanone, 1-(3-butyl-4-methylphenyl)-, the rate and equilibrium of nucleophilic addition are influenced by both steric and electronic factors. The presence of the bulky 3-butyl and adjacent 4-methylphenyl groups creates steric hindrance around the carbonyl carbon, which may slow the approach of nucleophiles compared to less substituted ketones. libretexts.orgmasterorganicchemistry.com

Common nucleophilic addition reactions applicable to this ketone would include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents), such as methylmagnesium bromide, would lead to the formation of a tertiary alcohol after acidic workup.

Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol, 1-(3-butyl-4-methylphenyl)ethanol. libretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) would result in the formation of a cyanohydrin, a molecule containing both a cyano and a hydroxyl group attached to the same carbon. libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene. libretexts.org

Table 1: Predicted Products of Nucleophilic Addition to Ethanone, 1-(3-butyl-4-methylphenyl)-
ReagentPredicted ProductProduct Class
1. CH₃MgBr, 2. H₃O⁺2-(3-butyl-4-methylphenyl)propan-2-olTertiary Alcohol
NaBH₄, CH₃OH1-(3-butyl-4-methylphenyl)ethanolSecondary Alcohol
KCN, H₂SO₄2-(3-butyl-4-methylphenyl)-2-hydroxypropanenitrileCyanohydrin
Ph₃P=CH₂1-(3-butyl-4-methylphenyl)-1-phenyletheneAlkene

Oxidation Pathways

The oxidation of Ethanone, 1-(3-butyl-4-methylphenyl)- can proceed through several pathways, depending on the oxidizing agent and reaction conditions.

One significant oxidation pathway for methyl ketones is the haloform reaction . In the presence of a base and a halogen (e.g., bromine or iodine), the acetyl group is converted into a carboxylate, and a haloform (CHX₃) is produced. truman.edu For Ethanone, 1-(3-butyl-4-methylphenyl)-, this reaction would yield 3-butyl-4-methylbenzoic acid and bromoform (B151600) (CHBr₃) or iodoform (B1672029) (CHI₃).

Another important oxidation is the Baeyer-Villiger oxidation , where a peroxy acid (like m-CPBA) converts a ketone into an ester. wiley-vch.de The migratory aptitude of the groups attached to the carbonyl carbon determines the product. In this case, the aryl group has a higher migratory aptitude than the methyl group, so the predicted product would be 3-butyl-4-methylphenyl acetate. researchgate.net

Vigorous oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions would likely lead to the cleavage of the acetyl group and oxidation of the alkyl substituents on the aromatic ring, ultimately forming a polycarboxylic acid. researchgate.net

Aromatic Ring Reactivity

The aromatic ring of Ethanone, 1-(3-butyl-4-methylphenyl)- is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the butyl and methyl groups are activating, ortho- and para-directing groups due to their electron-donating inductive effects. libretexts.org The outcome of an electrophilic substitution reaction on this trisubstituted benzene (B151609) ring will depend on the interplay of these directing effects. libretexts.orgpressbooks.pub

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom. byjus.com

Friedel-Crafts Acylation/Alkylation: The introduction of an acyl or alkyl group using an acyl halide or alkyl halide with a Lewis acid catalyst. However, the presence of a deactivating acetyl group can hinder these reactions.

Influence of Butyl and Methyl Substituents on Reactivity

The butyl and methyl groups are both alkyl groups and therefore activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves. The acetyl group, being a meta-director, will direct incoming electrophiles to the positions meta to it.

Considering the positions on the ring:

Position 2 is ortho to the butyl group and meta to the acetyl group.

Position 5 is para to the methyl group and meta to the acetyl group.

Position 6 is ortho to the methyl group and ortho to the butyl group.

The directing effects of the activating alkyl groups are generally stronger than the deactivating effect of the acetyl group. pressbooks.pub Therefore, substitution is most likely to occur at positions activated by the butyl and methyl groups. Steric hindrance from the bulky butyl group might disfavor substitution at the position between the two alkyl groups (position 2). Thus, the most likely position for electrophilic attack would be position 5, which is para to the activating methyl group and meta to the deactivating acetyl group, and position 2, which is ortho to the activating butyl group and meta to the deactivating acetyl group.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Ethanone, 1-(3-butyl-4-methylphenyl)-
ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺1-(3-butyl-5-nitro-4-methylphenyl)ethanone and 1-(3-butyl-2-nitro-4-methylphenyl)ethanone
BrominationBr⁺1-(5-bromo-3-butyl-4-methylphenyl)ethanone and 1-(2-bromo-3-butyl-4-methylphenyl)ethanone

Rearrangement Reactions and Their Mechanistic Elucidation

Aryl ketones can undergo various rearrangement reactions, often under specific conditions. While no specific rearrangement reactions for Ethanone, 1-(3-butyl-4-methylphenyl)- have been documented, several types of rearrangements are theoretically possible for ketones with similar structural features.

Beckmann Rearrangement: The oxime derived from Ethanone, 1-(3-butyl-4-methylphenyl)- could undergo a Beckmann rearrangement in the presence of an acid catalyst. byjus.comlibretexts.org This would involve the migration of either the methyl or the substituted phenyl group to the nitrogen atom, leading to the formation of an N-substituted amide. The migratory aptitude of the aryl group is generally greater than that of the methyl group, suggesting the formation of N-(3-butyl-4-methylphenyl)acetamide as the major product.

Willgerodt-Kindler Reaction: This reaction is specific to aryl alkyl ketones and involves heating the ketone with sulfur and a secondary amine (like morpholine). It results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and the formation of a thioamide. For Ethanone, 1-(3-butyl-4-methylphenyl)-, this would lead to the formation of 2-(3-butyl-4-methylphenyl)ethanethioamide.

α-Ketol Rearrangement: If the ketone were to be α-hydroxylated, the resulting α-hydroxy ketone could undergo an acid- or base-catalyzed rearrangement involving the migration of an alkyl or aryl group. wikipedia.org

The elucidation of the mechanisms of these rearrangements typically involves a combination of kinetic studies, isotopic labeling, and computational modeling to determine the transition states and intermediates involved.

Spectroscopic Data for Ethanone, 1-(3-butyl-4-methylphenyl)- Not Available in Publicly Accessible Databases

Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, and FT-Raman spectra specific to this molecule were unsuccessful. The required data for a detailed analysis as outlined—including chemical shifts, coupling constants, vibrational modes, and conformational insights—could not be located.

Information is available for structurally related compounds, such as 1-(4-butylphenyl)ethanone, nih.gov 1-(4-methylphenyl)ethanone, nist.govnist.govnist.gov and 1-(3-methylphenyl)ethanone. nist.gov However, the substitution pattern of the target molecule, with both a butyl and a methyl group on the phenyl ring, is unique, and spectroscopic data from these related molecules cannot be accurately extrapolated to provide a scientifically valid characterization for Ethanone, 1-(3-butyl-4-methylphenyl)-.

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. The creation of data tables and detailed discussions on its spectroscopic characterization would necessitate access to primary research data that does not appear to be publicly available.

Spectroscopic Characterization and Structural Elucidation of Ethanone, 1 3 Butyl 4 Methylphenyl

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by Ethanone, 1-(3-butyl-4-methylphenyl)- excites electrons from lower to higher energy orbitals, providing insight into its chromophoric system.

The chromophore in Ethanone, 1-(3-butyl-4-methylphenyl)- is the acetophenone (B1666503) moiety, where a carbonyl group is conjugated with the substituted benzene (B151609) ring. This extended π-system is responsible for its characteristic UV absorptions. The electronic spectrum is expected to exhibit two main absorption bands, analogous to other substituted acetophenones:

π → π* Transition: A strong absorption band, typically observed at shorter wavelengths (around 240-280 nm). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the carbonyl group. The substitution on the ring (butyl and methyl groups) can cause a bathochromic (red) shift of this peak compared to unsubstituted acetophenone.

n → π* Transition: A weaker absorption band, appearing at longer wavelengths (typically >300 nm). This corresponds to the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is characteristically less intense than the π → π* transition.

The alkyl substituents (butyl and methyl) on the phenyl ring act as auxochromes, which can modify the absorption maxima (λ_max) and the molar absorptivity (ε).

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For Ethanone, 1-(3-butyl-4-methylphenyl)-, electron ionization (EI) would typically be used to generate a molecular ion (M⁺•) and various fragment ions.

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion is predictable based on the structure:

α-Cleavage: The most common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This can occur in two ways:

Loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 175. This is often a very prominent peak in the spectrum.

Loss of the substituted phenyl group to form an acylium ion at m/z 43 ([CH₃CO]⁺).

McLafferty Rearrangement: This rearrangement can occur if the butyl side chain is long enough to allow for a six-membered ring transition state. It involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene). This would result in a fragment ion at m/z 148. However, this is less common than simple α-cleavage.

Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring within the butyl group can lead to the formation of a stable benzylic-type cation. Loss of a propyl radical (•C₃H₇) would generate a fragment at m/z 147.

High-Resolution Mass Spectrometry provides the exact mass of the parent ion and its fragments, allowing for the unambiguous determination of their elemental composition. Predicted HRMS data for various adducts of Ethanone, 1-(3-butyl-4-methylphenyl)- have been calculated. uni.lu

Adductm/z (Predicted)
[M+H]⁺191.14305
[M+Na]⁺213.12499
[M-H]⁻189.12849
[M+K]⁺229.09893
[M]⁺190.13522

X-ray Crystallography for Solid-State Structure Determination

The way molecules pack in a crystal lattice is governed by intermolecular forces. For Ethanone, 1-(3-butyl-4-methylphenyl)-, which lacks strong hydrogen bond donors, the crystal packing would primarily be influenced by weaker interactions:

van der Waals Forces: These are the dominant interactions, arising from the temporary fluctuations in electron density around the molecules.

Dipole-Dipole Interactions: The polar carbonyl group creates a molecular dipole, leading to electrostatic interactions that help to organize the molecules in the crystal lattice.

C–H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the methyl or butyl groups and the carbonyl oxygen of neighboring molecules. These, while weak, can play a significant role in the final crystal packing arrangement.

In the absence of strong hydrogen-bonding groups like hydroxyls, the formation of extensive hydrogen-bonded networks, such as the hexameric rings seen in 1-(3-tert-butyl-4-hydroxyphenyl)ethanone, would not be expected. nih.gov Instead, the packing would be optimized to maximize van der Waals contacts.

Theoretical and Computational Chemistry of Ethanone, 1 3 Butyl 4 Methylphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. researchgate.net It is used to determine various molecular properties, including geometry, electronic distribution, and spectroscopic parameters.

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (the lowest energy state). This process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecular geometry. For a flexible molecule like Ethanone, 1-(3-butyl-4-methylphenyl)- , which has a rotatable butyl group and acetyl group, a conformational analysis would be necessary. This would involve systematically rotating these groups to identify all possible low-energy conformers and determine the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters

This table would typically present the key bond lengths and angles for the most stable conformer of the molecule, as calculated by a DFT method (e.g., B3LYP with a basis set like 6-311G(d,p)).

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=OData not available
C-C (acetyl)Data not available
C-C (ring-acetyl)Data not available
C-C (ring)Data not available
C-C (butyl chain)Data not available
Bond Angles O=C-C (acetyl)Data not available
C-C-C (ring)Data not available
C-C-C (butyl chain)Data not available
Dihedral Angle C(ring)-C(ring)-C(acetyl)=OData not available

No published data is available for Ethanone, 1-(3-butyl-4-methylphenyl)-.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties

This table would list the calculated energies of the HOMO and LUMO, the energy gap, and other related quantum chemical descriptors.

ParameterAbbreviationCalculated Value (eV)
Energy of HOMOEHOMOData not available
Energy of LUMOELUMOData not available
Energy GapΔEData not available
Ionization PotentialI ≈ -EHOMOData not available
Electron AffinityA ≈ -ELUMOData not available
Electronegativityχ = (I+A)/2Data not available
Chemical Hardnessη = (I-A)/2Data not available
SoftnessS = 1/ηData not available
Electrophilicity Indexω = χ²/2ηData not available

No published data is available for Ethanone, 1-(3-butyl-4-methylphenyl)-.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). uni-muenchen.debhu.ac.in For Ethanone, 1-(3-butyl-4-methylphenyl)- , an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack, and positive potentials (blue) around the hydrogen atoms. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions (hyperconjugation). rsc.org This analysis can reveal the nature of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the molecule's stability.

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method. These calculated values can be compared with experimental data to aid in the assignment of peaks in the NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) helps in identifying the characteristic functional groups within a molecule. nih.gov The predicted frequencies for stretching and bending modes can be correlated with experimental IR and Raman spectra, although calculated frequencies are often scaled to correct for anharmonicity and other method-related errors.

Quantum Chemical Modeling of Reactivity

Beyond the parameters derived from DFT, quantum chemical modeling can be used to study specific chemical reactions involving the molecule. mdpi.com This can include modeling transition states to determine activation energies for various reaction pathways, thereby predicting the most likely products of a reaction. For Ethanone, 1-(3-butyl-4-methylphenyl)- , this could involve modeling its behavior in reactions such as oxidation, reduction of the ketone, or electrophilic aromatic substitution on the phenyl ring. The local softness and Fukui functions, derived from DFT, can be used to predict the regioselectivity of such reactions. mdpi.com

Transition State Analysis for Key Reactions

Transition state analysis is a fundamental computational tool used to understand the kinetics and mechanisms of chemical reactions. By identifying the highest energy point along a reaction coordinate, the transition state, chemists can predict reaction rates and explore the feasibility of different reaction pathways.

For "Ethanone, 1-(3-butyl-4-methylphenyl)-," a key reaction of interest is its synthesis, often achieved through a Friedel-Crafts acylation of 1-butyl-2-methylbenzene (B43884). Computational analysis of this reaction would involve mapping the potential energy surface for the electrophilic aromatic substitution. This would entail calculating the energies of the reactants, intermediates (such as the sigma complex), transition states, and products.

Hypothetical Key Reaction Steps and Transition States:

Formation of the Acylium Ion: The reaction between acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form the CH₃CO⁺ acylium ion.

Electrophilic Attack: The attack of the acylium ion on the aromatic ring of 1-butyl-2-methylbenzene. Due to the directing effects of the butyl and methyl groups (both ortho, para-directing), several isomeric products are possible. Transition state calculations would help determine the preferred position of acylation.

Proton Transfer: The final step involves the removal of a proton from the sigma complex to restore aromaticity.

Illustrative Data for Transition State Analysis:

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational transition state analysis for the Friedel-Crafts acylation leading to "Ethanone, 1-(3-butyl-4-methylphenyl)-."

Reaction StepCalculated Activation Energy (kcal/mol)Key Geometric Parameters of the Transition State
Acylium ion attack at C3 (ortho to methyl)15.2C-C bond forming: 2.1 Å; C-O bond: 1.2 Å
Acylium ion attack at C5 (para to methyl)18.5C-C bond forming: 2.3 Å; C-O bond: 1.2 Å
Acylium ion attack at C6 (ortho to butyl)16.8C-C bond forming: 2.2 Å; C-O bond: 1.2 Å

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Energetics and Thermodynamic Functions

Beyond the kinetics, understanding the thermodynamics of reactions involving "Ethanone, 1-(3-butyl-4-methylphenyl)-" is essential. Computational chemistry allows for the calculation of key thermodynamic functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. researchgate.net These parameters determine the spontaneity and equilibrium position of a chemical process.

For the synthesis of "Ethanone, 1-(3-butyl-4-methylphenyl)-," calculating the Gibbs free energy of the reaction would indicate whether the formation of the product is favorable under specific conditions. Furthermore, the thermodynamic properties of the compound itself, such as its heat of formation, can be computed.

Hypothetical Thermodynamic Data for the Synthesis Reaction:

Thermodynamic FunctionCalculated ValueInterpretation
Enthalpy of Reaction (ΔH)-25 kcal/molThe reaction is exothermic, releasing heat.
Entropy of Reaction (ΔS)-10 cal/(mol·K)A slight decrease in disorder, likely due to the formation of a single product from multiple reactants.
Gibbs Free Energy (ΔG)-22 kcal/molThe reaction is spontaneous and product-favored under standard conditions.

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent. mdpi.com

Conformational Landscape Exploration

The butyl and acetyl groups of "Ethanone, 1-(3-butyl-4-methylphenyl)-" are flexible, leading to a variety of possible three-dimensional conformations. Understanding this conformational landscape is crucial as different conformers can have different energies and properties. MD simulations can be used to explore these conformations by simulating the molecule's movements over nanoseconds or even microseconds.

The results of such simulations can be visualized through a Ramachandran-like plot for the dihedral angles of the butyl chain and the acetyl group, revealing the most stable and frequently adopted conformations.

Hypothetical Major Conformations and Their Relative Energies:

Conformer IDDihedral Angle (C-C-C-C of butyl chain)Dihedral Angle (Aryl-C-C=O of acetyl group)Relative Energy (kcal/mol)
1180° (anti)30°0.0
260° (gauche)30°0.8
3180° (anti)150°1.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.govsapub.orgresearchgate.netaip.org MD simulations can explicitly model solvent molecules around "Ethanone, 1-(3-butyl-4-methylphenyl)-" to study these effects. For instance, in a polar solvent like water, the solvent molecules would be expected to form a structured shell around the polar acetyl group. In a nonpolar solvent like hexane, the interactions would be weaker and less specific.

These simulations can provide insights into properties such as the radial distribution function of solvent molecules around specific atoms of the solute and the solvation free energy.

Hypothetical Solvation Free Energies in Different Solvents:

SolventDielectric ConstantCalculated Solvation Free Energy (kcal/mol)Interpretation
Water78.4-5.2Favorable solvation due to interactions with the polar acetyl group.
Ethanol24.5-4.5Favorable solvation, but less so than in water.
Hexane1.88-1.8Less favorable solvation due to the nonpolar nature of the solvent.

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. nih.govcollaborativedrug.com Computational methods are powerful tools in SAR, allowing for the prediction of the activity of new compounds based on the properties of known molecules. collaborativedrug.comnih.govdrugdesign.org

For "Ethanone, 1-(3-butyl-4-methylphenyl)-," if it were part of a series of compounds being investigated for a particular biological target, computational SAR could be employed. This would involve building a quantitative structure-activity relationship (QSAR) model. Such a model would use calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) for a set of analogues to create a mathematical equation that predicts their activity.

Hypothetical QSAR Model for a Series of Analogues:

Let's assume a hypothetical scenario where analogues of "Ethanone, 1-(3-butyl-4-methylphenyl)-" are being studied as enzyme inhibitors. A QSAR study might yield an equation like the following:

log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight/100) + 1.2 * (HOMO Energy) + 2.5

This equation suggests that inhibitory activity (IC50) increases with increasing hydrophobicity (LogP) and HOMO energy, but decreases with increasing molecular weight.

Illustrative Data for a Hypothetical SAR Study:

Analogue SubstitutionLogPMolecular WeightHOMO Energy (eV)Predicted log(1/IC50)
3-propyl-4-methyl3.8176.25-5.84.25
3-butyl-4-methyl4.3190.28-5.74.47
3-pentyl-4-methyl4.8204.31-5.64.68
3-butyl-4-ethyl4.5204.31-5.754.44

Note: The data in this table is hypothetical and for illustrative purposes only.

In Vitro Biological Activity and Mechanistic Studies of Ethanone, 1 3 Butyl 4 Methylphenyl

General Biological Activity Screening Methodologies for Ketones

Initial screening of a compound like Ethanone, 1-(3-butyl-4-methylphenyl)- involves a battery of in vitro tests to identify any significant biological effects. These assays are designed to be rapid, cost-effective, and reproducible, providing a broad overview of the compound's potential bioactivity.

The ability of a compound to counteract oxidative stress is a valuable therapeutic property. The antioxidant potential of ketones is commonly assessed using various in vitro chemical assays that measure the capacity to scavenge free radicals or reduce oxidizing agents.

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most frequent methods for evaluating antioxidant activity due to its simplicity and sensitivity. mdpi.comnih.gov The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. mdpi.com The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging activity of the test compound. mdpi.comyoutube.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of this radical by an antioxidant compound causes a loss of color, which is measured spectrophotometrically. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants. mdpi.comnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.

The results of these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the compound's activity to that of Trolox, a water-soluble vitamin E analog. mdpi.com

Table 1: Illustrative Data Table for Antioxidant Potential of a Test Ketone

AssayTest Compound IC₅₀ (µg/mL)Standard (Ascorbic Acid) IC₅₀ (µg/mL)
DPPH Radical Scavenging55.4 ± 2.18.2 ± 0.5
ABTS Radical Scavenging32.8 ± 1.85.6 ± 0.3

Note: Data are hypothetical and for illustrative purposes only.

To determine if a ketone possesses antimicrobial properties, it is tested against a panel of pathogenic bacteria and fungi. Standard methods are employed to ascertain its inhibitory effects. nih.gov

Disk Diffusion Method: This is a qualitative or semi-quantitative screening method. nih.gov A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a specific microorganism. nih.gov If the compound is active, it diffuses into the agar and inhibits the growth of the microorganism, resulting in a clear area around the disk known as the zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity. nih.gov

Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govmdpi.com The assay is performed in a 96-well microtiter plate where a standardized inoculum of the microorganism is added to wells containing serial dilutions of the test compound. mdpi.com The MIC value is determined by observing the lowest concentration at which no turbidity (bacterial growth) or fungal growth is visible. nih.gov Following the MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be found by subculturing the contents of the clear wells onto fresh agar plates.

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for a Test Ketone

MicroorganismTypeTest Compound MIC (µg/mL)Control Drug MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria642 (Ciprofloxacin)
Escherichia coliGram-negative Bacteria>2561 (Ciprofloxacin)
Candida albicansFungus (Yeast)1280.5 (Amphotericin B)
Aspergillus nigerFungus (Mold)>2562 (Amphotericin B)

Note: Data are hypothetical and for illustrative purposes only.

The potential of a compound to inhibit cell growth, particularly of cancer cells, is a critical area of investigation. In vitro cytotoxicity assays are used to screen for antiproliferative effects against various human cancer cell lines.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.govspringernature.comdergipark.org.tr Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). springernature.com The cells are seeded in 96-well plates, treated with various concentrations of the test compound, and incubated. sbq.org.br After the incubation period, MTT is added, followed by a solubilizing agent (like DMSO) to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured spectrophotometrically, and the intensity is proportional to the number of viable cells. The results are often expressed as an IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%. nih.gov

Other common assays include the Neutral Red Uptake assay, which assesses lysosomal integrity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content. core.ac.uk

Table 3: Illustrative Antiproliferative Activity (IC₅₀) of a Test Ketone on Cancer Cell Lines

Cell LineCancer TypeTest Compound IC₅₀ (µM)
MCF-7Breast Adenocarcinoma45.2
HCT-116Colon Carcinoma68.5
PC-3Prostate Cancer82.1

Note: Data are hypothetical and for illustrative purposes only.

Molecular Mechanisms of Action (in vitro)

Once a biological activity is identified, the next step is to investigate the molecular mechanism through which the compound exerts its effect. These studies aim to identify specific molecular targets, such as receptors or enzymes.

Receptor binding assays are used to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction. sygnaturediscovery.com These assays are fundamental in drug discovery for identifying a compound's target and for screening large libraries of molecules. nih.gov

Competitive Binding Assays: This is a common method where the test compound competes with a known high-affinity radiolabeled ligand (a "tracer") for binding to a specific receptor. nih.govresearchgate.net The receptors can be present in preparations of cell membranes or in recombinant cells that overexpress the target receptor. The test compound is added in increasing concentrations to a mixture containing the receptor preparation and a fixed concentration of the radioligand. researchgate.net The amount of radioligand bound to the receptor is measured, and as the concentration of the test compound increases, it displaces the radioligand, causing a decrease in the measured radioactivity. The data are used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. From the IC₅₀, the equilibrium dissociation constant (Kᵢ) can be calculated, which reflects the affinity of the compound for the receptor. nih.gov

Table 4: Example of Receptor Binding Affinity Data

Receptor TargetRadioligandTest Compound Kᵢ (nM)
Adrenergic Receptor α₁[³H]-Prazosin1,250
Serotonin Receptor 5-HT₂ₐ[³H]-Ketanserin>10,000
GABAA Receptor[³H]-Flunitrazepam850

Note: Data are hypothetical and for illustrative purposes only. A lower Kᵢ value indicates higher binding affinity.

If a compound is suspected of acting by inhibiting an enzyme, kinetic studies are performed to confirm this activity and to characterize the type of inhibition. researchgate.net These studies measure the rate of the enzymatic reaction in the presence and absence of the inhibitor at various substrate concentrations.

The primary types of reversible enzyme inhibition are:

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing directly with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kₘ (Michaelis constant) increases, while Vₘₐₓ (maximum reaction velocity) remains unchanged. youtube.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. youtube.com This binding reduces the enzyme's catalytic efficiency but does not affect substrate binding. Kₘ is unchanged, but Vₘₐₓ is decreased.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition is more effective at higher substrate concentrations. Both Kₘ and Vₘₐₓ are decreased. fiveable.me

By plotting the reaction velocity against substrate concentration (e.g., using a Lineweaver-Burk plot), the type of inhibition can be determined, and the inhibition constant (Kᵢ) can be calculated, which quantifies the inhibitor's potency. nih.gov

Table 5: Summary of Effects of Reversible Inhibitors on Enzyme Kinetic Parameters

Type of InhibitionEffect on VₘₐₓEffect on KₘBinding Site
CompetitiveUnchangedIncreasesBinds to free enzyme at active site
Non-competitiveDecreasesUnchangedBinds to free enzyme or ES complex at allosteric site
UncompetitiveDecreasesDecreasesBinds only to the enzyme-substrate (ES) complex

Influence on Signal Transduction Pathways (cellular models)

Research into the biological effects of substituted acetophenones has revealed their potential to modulate key signal transduction pathways involved in cellular processes like inflammation and cancer progression. While direct studies on Ethanone, 1-(3-butyl-4-methylphenyl)- are not available, investigations into analogous compounds provide insights into how this class of molecules might interact with cellular signaling cascades.

For instance, the structurally related compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) (SE1), isolated from the seahorse Hippocampus kuda, has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9). nih.gov This inhibition is achieved through the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in HT1080 human fibrosarcoma cells. nih.gov Specifically, treatment with SE1 led to a dose-dependent decrease in the phosphorylation of p38 and JNK, which are key components of the MAPK pathway. nih.gov

Furthermore, SE1 has demonstrated anti-inflammatory effects by blocking the phosphorylation of MAPK molecules, including c-Jun N-terminal kinase (JNK) and p38, as well as the nuclear translocation of NF-κB (p65 and p50 subunits) in activated microglia. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory mediators. nih.gov

These findings suggest that substituted acetophenones, as a class, may possess the ability to interfere with inflammatory and cancer-related signaling pathways. The specific influence of the 3-butyl and 4-methyl substitutions on the phenyl ring of Ethanone, 1-(3-butyl-4-methylphenyl)- would require dedicated experimental investigation to determine its precise effects on these or other signal transduction pathways.

Table 1: Influence of a Structurally Related Acetophenone (B1666503) Derivative on Signal Transduction Pathways

CompoundCell LineTarget PathwayObserved EffectReference
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1)HT1080 (Human Fibrosarcoma)MAPK (p38, JNK)Decreased phosphorylation nih.gov
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1)HT1080 (Human Fibrosarcoma)NF-κBSuppressed activation nih.gov
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1)BV-2 (Murine Microglia)MAPK (JNK, p38)Blocked phosphorylation nih.gov
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1)BV-2 (Murine Microglia)NF-κB (p65, p50)Blocked nuclear translocation nih.gov

Modulation of Gene Expression Regulation (in vitro)

The modulation of signal transduction pathways by substituted acetophenones ultimately translates to changes in gene expression. By influencing transcription factors like NF-κB, these compounds can alter the expression of genes involved in inflammation, cell proliferation, and apoptosis.

In studies of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1), it was observed that the compound inhibited the protein and gene expression of several pro-inflammatory mediators. nih.gov These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The suppression of these genes is a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways. nih.gov

Similarly, the inhibition of MMP-9 expression by SE1 in fibrosarcoma cells is another example of gene expression modulation. nih.gov MMPs are a family of enzymes that degrade the extracellular matrix, and their overexpression is associated with tumor invasion and metastasis. By downregulating the expression of the MMP-9 gene, SE1 can potentially inhibit these processes. nih.gov

While these examples provide a framework for understanding how acetophenone derivatives can regulate gene expression, the specific gene targets of Ethanone, 1-(3-butyl-4-methylphenyl)- remain to be elucidated through dedicated research. The nature and position of the butyl and methyl groups on the aromatic ring would likely influence the compound's interaction with cellular targets and, consequently, its gene regulatory profile.

Table 2: Modulation of Gene Expression by a Structurally Related Acetophenone Derivative

CompoundCell LineModulated GenesEffectReference
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1)BV-2 (Murine Microglia)iNOS, COX-2, TNF-α, IL-1β, IL-6Inhibition of protein and gene expression nih.gov
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1)HT1080 (Human Fibrosarcoma)MMP-9Inhibition of expression nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Properties

The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. While a specific SAR study for Ethanone, 1-(3-butyl-4-methylphenyl)- is not available, general principles can be inferred from studies on various substituted acetophenones.

Modifications to the acetophenone scaffold have been shown to have a profound impact on their biological activities. rasayanjournal.co.in The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. rasayanjournal.co.in

For example, studies on acetophenone-derived hydrazones have indicated that electron-withdrawing substituents can enhance antimicrobial efficacy. rasayanjournal.co.in This is thought to be due to improved interactions with microbial proteins and membranes. rasayanjournal.co.in

In the context of anti-inflammatory and anticancer activity, the presence of hydroxyl and methoxy (B1213986) groups, as seen in the case of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, appears to be important for its inhibitory effects on the MAPK and NF-κB pathways. nih.govnih.gov The bromine atom in this molecule may also contribute to its biological activity. nih.gov

The specific contribution of the 3-butyl and 4-methyl groups in Ethanone, 1-(3-butyl-4-methylphenyl)- to its biological profile is currently unknown. The butyl group, being a bulky alkyl group, could influence the compound's lipophilicity and steric interactions with target proteins. The methyl group at the 4-position could also play a role in modulating the electronic properties of the phenyl ring. A systematic SAR study, involving the synthesis and biological evaluation of analogs with variations in the alkyl chain length and position, would be necessary to elucidate the precise role of these substituents.

Applications in Materials Science and Industrial Chemistry

Role as Building Blocks in Organic Synthesis

Substituted acetophenones are a well-established class of molecules that serve as crucial precursors and intermediates in the field of organic synthesis. nih.govwisdomlib.org Their value lies in the reactivity of the carbonyl group, the adjacent methyl group, and the aromatic ring, which allow for a wide range of chemical transformations. Ethanone, 1-(3-butyl-4-methylphenyl)- fits this profile, possessing functional groups that can be targeted to build more complex molecular architectures.

The family of alkyl-phenylketones, to which this compound belongs, are recognized as useful precursors for synthesizing heterocyclic compounds, which are foundational to many areas of materials science and medicinal chemistry. nih.govresearchgate.net The general reactivity of substituted acetophenones includes:

Condensation Reactions: The ketone functionality can react with various nucleophiles. For instance, aldol (B89426) condensation reactions can be used to form larger carbon skeletons. nih.gov

α-Functionalization: The methyl group adjacent to the carbonyl is susceptible to functionalization, allowing for the introduction of other chemical groups. nih.gov

Reactions at the Aromatic Ring: The benzene (B151609) ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

These compounds are frequently used as starting materials for the synthesis of complex molecules such as chalcones, pyrazoles, and various polyheterocyclic systems. wisdomlib.org A closely related compound, 1-(3-Bromo-4-methylphenyl)ethanone, is explicitly identified as an intermediate in pharmaceutical and chemical synthesis processes, highlighting the utility of this structural framework. The presence of the butyl and methyl groups on the phenyl ring of Ethanone, 1-(3-butyl-4-methylphenyl)- modifies its solubility and electronic properties, making it a potentially valuable building block for creating targeted molecules with specific characteristics.

Table 1: General Reactivity of Substituted Acetophenones

Reaction TypeDescriptionPotential Products
Aldol CondensationReaction of the enolate of the ketone with an aldehyde or another ketone.β-Hydroxy ketones, α,β-Unsaturated ketones (Chalcones).
Mannich ReactionAminoalkylation of the acidic proton of the methyl group using formaldehyde (B43269) and an amine.β-Amino-ketones.
Williamson Ether Synthesis(After reduction of ketone to alcohol) Reaction with an alkyl halide to form an ether.Ethers.
Electrophilic Aromatic SubstitutionFurther substitution on the aromatic ring (e.g., nitration, halogenation).Polysubstituted aromatic compounds.
Heterocycle FormationCondensation with reagents like hydrazine (B178648) or substituted hydrazines.Pyrazoles, Quinoxalines, Imidazoles. researchgate.net

Use in Specialty Chemicals and Fragrance Applications

Aldehydes and ketones are integral to the fragrance and flavor industry, with many compounds prized for their distinct aromas. ncert.nic.in Acetophenone (B1666503) itself is used as a fragrance ingredient in items like soaps, detergents, and perfumes. mdpi.com The sensory properties of these molecules are highly dependent on their structure. Generally, as the size of the alkyl chain in a ketone increases, the odor tends to become less pungent and more fragrant. ncert.nic.in

While there is no specific documentation detailing the use of Ethanone, 1-(3-butyl-4-methylphenyl)- in fragrance compositions, its molecular structure—an acetophenone derivative with alkyl substituents—suggests it may possess unique olfactory properties. Compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and acetophenone are well-known for their pleasant scents and are widely used in perfumery. ncert.nic.in The synthesis of cyclic fragrances often relies on the transformation of various cyclic and acyclic precursors, indicating a constant search for new molecules with novel scents. nih.gov Given these principles, Ethanone, 1-(3-butyl-4-methylphenyl)- could potentially be explored as a specialty chemical in the formulation of fragrances to impart specific woody, floral, or fruity notes, although empirical data is required to confirm its specific scent profile.

Advanced Industrial Production Considerations

The industrial synthesis of aryl ketones like Ethanone, 1-(3-butyl-4-methylphenyl)-, is most commonly achieved through the Friedel-Crafts acylation reaction. numberanalytics.commasterorganicchemistry.com This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.com

For the production of Ethanone, 1-(3-butyl-4-methylphenyl)-, the likely pathway would involve:

Starting Material: 1-butyl-2-methylbenzene (B43884).

Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O).

Catalyst: A Lewis acid, most commonly aluminum chloride (AlCl₃). numberanalytics.com

The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring to form the ketone. numberanalytics.com Key industrial considerations for this process include controlling the reaction conditions to maximize yield and minimize byproducts. The temperature is often kept low initially (between -30 °C and +25 °C) and may be raised later to increase the reaction rate. google.com The use of an inert, non-protic solvent is also common. google.com

A significant challenge in traditional Friedel-Crafts acylation is the generation of waste, particularly from the catalyst. Modern approaches focus on developing "greener" alternatives. These include using more environmentally benign catalysts that are stable, reusable, and avoid the production of metallic or halogenated waste. organic-chemistry.orgacs.org An alternative, though less direct, industrial route for producing some acetophenones is the catalytic oxidation of the corresponding ethylbenzene (B125841) derivative. nih.govgoogle.com

Table 2: General Industrial Production Parameters for Aryl Ketones via Friedel-Crafts Acylation

ParameterTypical Conditions/ConsiderationsReference
ReactionFriedel-Crafts Acylation numberanalytics.commasterorganicchemistry.com
Aromatic SubstrateActivated aromatic ring (e.g., 1-butyl-2-methylbenzene) google.com
Acylating AgentAcyl chloride or anhydride (e.g., Acetyl chloride) masterorganicchemistry.com
CatalystLewis acids (e.g., AlCl₃, FeCl₃) or "green" solid acid catalysts masterorganicchemistry.comacs.org
TemperatureTypically -30 °C to 25 °C, can be raised up to 150 °C google.com
SolventOften a non-protic, inert diluent (e.g., methylene (B1212753) chloride) google.com
Work-upQuenching with water/acid, extraction, and purification (e.g., distillation). google.com

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